Detomidine

Description

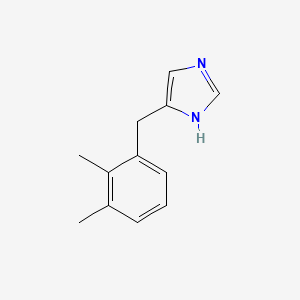

Structure

3D Structure

Properties

IUPAC Name |

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJRPPFURBGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90038-01-0 (monohydrochloride) | |

| Record name | Detomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00227457 | |

| Record name | Detomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76631-46-4 | |

| Record name | Detomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76631-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Detomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Detomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N8K34P2XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Detomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Detomidine Hydrochloride: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of detomidine hydrochloride, a potent and selective alpha-2 adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of sedative and analgesic agents.

Core Mechanism: Alpha-2 Adrenergic Receptor Agonism

This compound hydrochloride exerts its primary pharmacological effects by acting as a potent agonist at alpha-2 adrenergic receptors (α2-ARs).[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the regulation of neurotransmitter release and cardiovascular function.[3] this compound is an imidazole (B134444) derivative and is utilized in veterinary medicine, primarily in horses, as a sedative and analgesic.[1][2][4]

Activation of α2-ARs by this compound initiates a negative feedback response, leading to a reduction in the release of excitatory neurotransmitters, most notably norepinephrine (B1679862).[1][2][4] This inhibition of the sympathetic nervous system is the foundation for its sedative, analgesic, and anxiolytic effects.[5]

Receptor Selectivity and Binding Affinity

This compound exhibits a high affinity and selectivity for α2-adrenergic receptors over α1-adrenergic receptors. While it is a potent α2-adrenoceptor agonist, at high concentrations, it can also stimulate α1-adrenoceptors.[6] Studies have shown that the α2/α1 selectivity ratio for this compound is approximately 260:1.[7][8] This selectivity is a key factor in its pharmacological profile, contributing to its predictable sedative and analgesic effects with fewer side effects associated with α1-receptor activation.[9]

Quantitative data from receptor binding studies are summarized in the table below.

| Parameter | Value | Receptor Subtype | Reference |

| Ki for [3H]clonidine displacement | 1.62 nM | α2-Adrenergic (rat brain) | [10] |

| pD2 (mouse vas deferens) | 8.8 | α2-Adrenergic | [6] |

| α2/α1 Selectivity Ratio | 260:1 | N/A | [7][8] |

Signal Transduction Pathways

The binding of this compound to α2-adrenergic receptors triggers a cascade of intracellular signaling events. As these receptors are coupled to inhibitory G proteins (Gαi/o), their activation leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

The key steps in the signaling pathway are as follows:

-

Receptor Activation: this compound binds to and activates the α2-adrenergic receptor.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαβγ complex.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular levels of cAMP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA) and subsequent modulation of downstream effector proteins, ultimately resulting in the physiological effects of the drug.

Recent studies have also indicated that α2-adrenoceptor agonists like dexmethis compound (B676) can transactivate epidermal growth factor (EGF) receptors, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[11] This pathway involves the activation of Src kinase and matrix metalloproteinases.[11]

Physiological Effects

The activation of α2-adrenergic receptors by this compound leads to a range of physiological effects, which are dose-dependent in their depth and duration.[12]

-

Sedation: this compound induces a state of profound lethargy and reduced sensitivity to environmental stimuli.[4][12] This is a result of decreased norepinephrine release in the central nervous system.

-

Analgesia: The drug provides both superficial and visceral analgesia.[12][13] This antinociceptive effect is mediated through the stimulation of α2-adrenoceptors.[13]

-

Cardiovascular Effects: Administration of this compound typically causes an initial increase in blood pressure, followed by a decline to normal levels.[4][12] A marked decrease in heart rate (bradycardia) is also consistently observed.[4][12] Partial atrioventricular (AV) and sinoauricular (SA) blocks may occur.[12]

-

Other Effects: Other observed effects include piloerection, sweating, salivation, and slight muscle tremors.[4][12]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of well-established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for α2-adrenergic receptors.

Objective: To quantify the affinity (Ki) of this compound for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing α2-adrenergic receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to α2-ARs (e.g., [3H]clonidine or [3H]rauwolscine) and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of cAMP Accumulation

This assay measures the functional consequence of α2-AR activation by this compound.

Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing α2-adrenergic receptors are cultured in appropriate media.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agent that increases intracellular cAMP (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined.

Isolated Tissue Bioassay: Mouse Vas Deferens

This ex vivo assay assesses the prejunctional inhibitory effect of this compound on neurotransmitter release.

Objective: To measure the functional potency of this compound in inhibiting nerve-stimulated contractions of the mouse vas deferens.

Methodology:

-

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes nerve-mediated contractions.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting inhibition of the twitch response is recorded.

-

Data Analysis: A concentration-response curve is constructed to determine the pD2 value (-log EC50) for this compound.

Conclusion

This compound hydrochloride is a highly selective and potent alpha-2 adrenergic receptor agonist. Its mechanism of action is centered on the activation of these receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and a subsequent reduction in the release of norepinephrine. These molecular events translate into clinically relevant sedative and analgesic effects. A thorough understanding of its pharmacological profile, as elucidated by the experimental protocols described herein, is crucial for its safe and effective use and for the development of novel therapeutic agents targeting the adrenergic system.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]

- 8. studenttheses.uu.nl [studenttheses.uu.nl]

- 9. mdpi.com [mdpi.com]

- 10. Objective assessment of this compound-induced analgesia and sedation in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Detomidine: A Technical Guide to its Alpha-2 Adrenergic Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of detomidine, a potent and selective alpha-2 adrenergic receptor agonist. This compound is widely utilized in veterinary medicine for its sedative and analgesic properties.[1] This document provides a comprehensive overview of its receptor binding affinity, functional activity, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize alpha-2 adrenergic agonists are also presented to facilitate further research and development in this area.

Receptor Binding Affinity

This compound exhibits a high affinity for alpha-2 adrenergic receptors.[2] Its binding affinity has been characterized across various receptor subtypes using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by this compound, allowing for the determination of its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

While this compound shows high affinity for all alpha-2 adrenergic receptor subtypes, it does not display significant selectivity among them.[3][4] Its affinity is approximately 100-fold higher than that of xylazine (B1663881), another alpha-2 agonist.[3][4]

Table 1: Binding Affinity (Ki, nM) of this compound and Other Alpha-2 Adrenergic Agonists

| Compound | α2A | α2B | α2C | α2D | α1 | α2/α1 Selectivity Ratio | Reference |

| This compound | - | - | - | - | - | 260:1 | [5][6] |

| Methis compound (B1201911) | - | - | - | - | - | 1620:1 | [5][6][7] |

| Clonidine | - | - | - | - | - | 220:1 | [5][6] |

| Xylazine | - | - | - | - | - | 160:1 | [5][6] |

| This compound | Data not specified for individual subtypes | [3] | |||||

| Methis compound | Data not specified for individual subtypes | [3] | |||||

| Xylazine | Data not specified for individual subtypes | [3] |

Note: Specific Ki values for this compound at each alpha-2 subtype are not consistently reported in the literature. The available data emphasizes its high affinity across all subtypes without significant selectivity.

Functional Activity

The functional activity of this compound as an alpha-2 adrenoceptor agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is often quantified by its potency (EC50 or pD2) and efficacy (Emax).

This compound is a potent full agonist at alpha-2 adrenoceptors.[6] In functional assays, such as the electrically stimulated mouse vas deferens preparation, this compound causes a concentration-dependent inhibition of the twitch response with a pD2 value of 8.8.[2]

Table 2: Functional Potency (pD2) of this compound and Other Alpha-2 Agonists in Mouse Vas Deferens

| Compound | pD2 Value | Reference |

| This compound | 8.8 | [2] |

| Methis compound | 9.0 | [7] |

| Clonidine | 8.7 | [2] |

| Xylazine | 7.5 | [2] |

Signaling Pathways

Alpha-2 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[8] They are primarily coupled to inhibitory G proteins of the Gi/o family.[9] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the activated G protein can modulate other signaling pathways, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively contribute to the sedative and analgesic effects of this compound by reducing neuronal excitability.[10]

Experimental Protocols

The characterization of this compound and other alpha-2 adrenergic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for alpha-2 adrenergic receptors.

Materials:

-

Cell membranes expressing the alpha-2 adrenoceptor subtype of interest.

-

Radiolabeled ligand (e.g., [3H]clonidine or [3H]rauwolscine).[7][11]

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins.

Materials:

-

Cell membranes expressing the alpha-2 adrenoceptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).[14]

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.4).[14]

-

Glass fiber filters or SPA beads.[13]

-

Scintillation counter.

Methodology:

-

Pre-incubation: Pre-incubate cell membranes with GDP and varying concentrations of this compound.[14]

-

Initiation: Initiate the reaction by adding [35S]GTPγS.[14]

-

Incubation: Incubate the mixture to allow for the binding of [35S]GTPγS to the activated Gα subunits (e.g., 60 minutes at 30°C).[15]

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[14] Alternatively, use scintillation proximity assay (SPA) beads which capture the membranes, and the signal is only detected when [35S]GTPγS is bound.[13]

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.[14]

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of cAMP production.[16]

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Whole cells expressing the alpha-2 adrenoceptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).[17]

-

This compound at various concentrations.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20]

Methodology:

-

Cell Culture: Culture cells expressing the alpha-2 adrenoceptor to an appropriate density.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production. The Gi/o activation by this compound will inhibit this stimulation.[17]

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as HTRF or AlphaScreen, where a labeled cAMP analog competes with the cellular cAMP for binding to a specific antibody.[16][19]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a potent, non-selective full agonist of alpha-2 adrenergic receptors. Its high affinity and efficacy at these receptors lead to the activation of Gi/o-mediated signaling pathways, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity. These molecular actions underpin its clinically significant sedative and analgesic effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel alpha-2 adrenergic receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 5. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiles of methis compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the selectivity, specificity and potency of methis compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

Pharmacokinetics of Detomidine in Equine Models: An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of detomidine in equine models. This compound, an α2-adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties, particularly in horses.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for its safe and effective use. This document summarizes key pharmacokinetic parameters from various studies, details experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound in horses is characterized by rapid distribution and elimination following parenteral administration.[3] The route of administration significantly influences the rate of absorption and bioavailability, thereby affecting the onset and duration of its clinical effects.

This compound can be administered via intravenous (IV), intramuscular (IM), and sublingual (oromucosal) routes.

-

Intravenous (IV) Administration: Following IV administration, this compound is rapidly distributed.[4][5][6] Peak plasma concentrations are achieved almost instantaneously.[7]

-

Intramuscular (IM) Administration: this compound is rapidly absorbed after IM injection.[8][9] The time to reach peak plasma concentration is approximately 0.5 hours.[8][9] The bioavailability of this compound after IM administration has been reported to be 38.2% (±7.9%) and 66%.[8][9][10][11]

-

Sublingual (Oromucosal) Administration: The sublingual route, typically as an oromucosal gel, offers a non-invasive method of administration.[12] Absorption is slower compared to parenteral routes, with a mean terminal elimination half-life of about 1.5 hours.[3][13][14] The bioavailability of sublingually administered this compound is approximately 22%.[10][11][13] This slower absorption can lead to fewer and less pronounced adverse effects.[10][11]

This compound is a highly lipophilic compound, which allows for rapid distribution into tissues, including the central nervous system.[15] The apparent volume of distribution is higher after IM administration compared to IV administration.[8][9] Studies have shown that the volume of distribution can be significantly higher when administered to horses immediately after maximal exercise, leading to lower peak plasma concentrations.[16][17][18]

This compound undergoes extensive metabolism in the horse.[15] The primary metabolic pathway involves the oxidation of the methyl group on the benzene (B151609) moiety.[15] This results in the formation of two main metabolites: 3-hydroxy-detomidine (OH-detomidine) and this compound 3-carboxylic acid (COOH-detomidine or carboxythis compound).[4][5] While OH-detomidine is detected sooner, COOH-detomidine has a much greater area under the curve.[4][5][6]

The elimination of this compound is primarily through metabolism, with negligible amounts of the parent drug excreted in the urine.[8][9] Renal clearance accounts for less than 1% of the total clearance.[8][9] The metabolites are mainly excreted in the urine.[15] Following sublingual administration, this compound and its metabolites are typically below the limit of detection in urine within 3 days.[3][13][14][19]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in horses from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Horses Following Intravenous (IV) Administration

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~30 minutes | [4][5][6] |

| 1.19 hours (80 µg/kg) | [8][9] | |

| 0.86 ± 0.15 hours (40 µg/kg) | [10] | |

| 0.57 ± 0.06 hours (10 µg/kg, with butorphanol) | [17][20] | |

| Volume of Distribution (Vd) | 470 mL/kg (mean) | [4][5][6] |

| 0.74 L/kg (80 µg/kg) | [8][9] | |

| Clearance (Cl) | 12.41 mL/min/kg (mean) | [4][5][6] |

| 6.7 mL/min/kg (80 µg/kg) | [8][9] | |

| 3278 ± 1412 mL/hr/kg (10 µg/kg) | [17][20] |

Table 2: Pharmacokinetic Parameters of this compound in Horses Following Intramuscular (IM) Administration

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~1 hour | [4][5][6] |

| 1.78 hours (80 µg/kg) | [8][9] | |

| 1.08 ± 0.28 hours (40 µg/kg) | [10] | |

| Time to Peak Concentration (Tmax) | 0.5 hours (80 µg/kg) | [8][9] |

| Peak Concentration (Cmax) | 51.3 ng/mL (80 µg/kg) | [8][9] |

| Bioavailability (F) | 66% (80 µg/kg) | [8][9] |

| 38.2% ± 7.9% (40 µg/kg) | [10][11] |

Table 3: Pharmacokinetic Parameters of this compound in Horses Following Sublingual Administration

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 1.5 ± 1 hours | [3][13][14][19] |

| 1.27 ± 0.24 hours | [10] | |

| Bioavailability (F) | 22% ± 5.3% | [10][11] |

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of typical methodologies.

-

Subjects: Eight adult horses were used in a balanced crossover design study.[4][5]

-

Drug Administration: In the first phase, four horses received a single intravenous dose of this compound (30 µg/kg), and four horses received a single intramuscular dose (30 µg/kg).[4][5] In the second phase, the treatments were reversed.[4][5]

-

Sampling: Blood samples were collected at predetermined time points.[4][5]

-

Analytical Method: Plasma concentrations of this compound and its metabolites (OH-detomidine and COOH-detomidine) were measured using liquid chromatography-mass spectrometry (LC-MS).[4][5]

-

Drug Administration: Each horse received a single sublingual administration of this compound gel at a dose of 0.04 mg/kg.[14][21]

-

Sampling: Blood samples were collected before and up to 72 hours after drug administration.[14][21] Urine samples were collected for 5 days.[14][21]

-

Analytical Method: Plasma and urine samples were analyzed for this compound and its metabolites via liquid chromatography-mass spectrometry (LC-MS).[14][21]

-

Data Analysis: The resulting data were analyzed using noncompartmental analysis.[14][21]

-

Subjects: Six Thoroughbred horses were preconditioned on a treadmill.[16]

-

Protocol: Each horse underwent a simulated race on a treadmill at 120% of its maximal oxygen consumption.[16][18] One minute after the exercise, the horses were treated with an intravenous dose of this compound.[16] The same dose was administered to the horses at rest on a separate occasion at least 14 days later.[16]

-

Sampling: Heparinized blood samples were obtained at various time points on both occasions.[16]

-

Analytical Method: Plasma this compound concentrations were determined by liquid chromatography-mass spectrometry (LC-MS).[16]

-

Data Analysis: The plasma concentration versus time data were analyzed by nonlinear regression analysis.[16]

Visualizations

The following diagrams illustrate key processes related to the pharmacokinetics of this compound in horses.

Caption: General ADME pathway of this compound in horses.

Caption: Primary metabolic pathway of this compound.

Caption: Typical experimental workflow for a this compound PK study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mixlab.com [mixlab.com]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Pharmacokinetics of this compound and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. researchgate.net [researchgate.net]

- 7. rmtcnet.com [rmtcnet.com]

- 8. madbarn.com [madbarn.com]

- 9. Single-dose pharmacokinetics of this compound in the horse and cow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioavailability of this compound administered sublingually to horses as an oromucosal gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dormosedan® Gel (this compound hydrochloride) for Horses | Equine Medication: PetMD | PetMD [petmd.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and pharmacodynamics of this compound following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thomastobin.com [thomastobin.com]

- 16. Pharmacokinetics of this compound administered to horses at rest and after maximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. madbarn.com [madbarn.com]

- 19. avmajournals.avma.org [avmajournals.avma.org]

- 20. The intravenous pharmacokinetics of butorphanol and this compound dosed in combination compared with individual dose administrations to exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scholars.uky.edu [scholars.uky.edu]

The Pharmacodynamics of Detomidine Sedation: A Technical Guide

Abstract: Detomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties. Its pharmacodynamic effects are dose-dependent and stem from its interaction with α2-adrenoceptors in both the central and peripheral nervous systems. By inhibiting the release of norepinephrine (B1679862), this compound induces a state of sedation and analgesia, but also elicits significant cardiovascular and respiratory effects. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, including its mechanism of action, receptor selectivity, systemic effects, and quantitative data derived from key experimental studies. Detailed experimental protocols and visualizations of key pathways are provided to support researchers, scientists, and drug development professionals in understanding the complex pharmacological profile of this agent.

Introduction

This compound, an imidazole (B134444) derivative, is a cornerstone sedative and analgesic agent in veterinary practice, particularly for large animals like horses.[1] Its clinical efficacy is attributed to its potent agonism at α2-adrenergic receptors.[1][2] The activation of these receptors initiates a cascade of physiological responses, resulting in profound sedation, significant analgesia, and muscle relaxation.[1][3] Understanding the intricate pharmacodynamics of this compound is critical for its safe and effective use, as well as for the development of novel α2-agonists with improved therapeutic profiles. This guide synthesizes current knowledge on this compound's mechanism of action, dose-dependent effects on various organ systems, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Primary Target: The α2-Adrenergic Receptor

The pharmacodynamic effects of this compound are mediated through its high-affinity binding to and activation of α2-adrenergic receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that are integral to the regulation of sympathetic nervous system activity.[5] Presynaptically, these receptors act as autoreceptors on noradrenergic neurons; their activation inhibits the release of norepinephrine, a key excitatory neurotransmitter.[1][5][6] This negative feedback mechanism is the foundation of this compound's sedative and sympatholytic effects.[1][5] Postsynaptic α2-adrenoceptors are also present in the central nervous system (CNS) and various peripheral tissues, contributing to the drug's overall effects.[4][7]

Receptor Selectivity

This compound exhibits a high degree of selectivity for the α2-adrenoceptor subtype over the α1-adrenoceptor.[8] This selectivity is considerably greater than that of older α2-agonists like xylazine (B1663881), contributing to its more potent and specific effects.[4][8] While this compound has some affinity for α1-receptors, this is typically only observed at high concentrations.[8] Studies using in vitro receptor binding assays have shown that this compound and the related compound methis compound (B1201911) have approximately a 100-fold higher affinity for α2-adrenergic receptors compared to xylazine.[9] However, this compound does not display significant selectivity among the four known α2-adrenergic receptor subtypes (α2A, α2B, α2C, α2D).[9][10] Its negligible affinity for dopamine, opiate, and adenosine (B11128) receptors underscores its specific mechanism of action.[8]

Signaling Pathway

As a Gi/o-protein coupled receptor, the α2-adrenoceptor, upon binding with an agonist like this compound, initiates a specific intracellular signaling cascade.[5] The activated Gi protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels has several downstream consequences, including the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits voltage-gated Ca2+ channels.[5] The cumulative effect is a decrease in neuronal excitability and a reduction in the release of norepinephrine from presynaptic terminals.[5]

Core Pharmacodynamic Effects

The clinical utility of this compound arises from a triad (B1167595) of primary effects on the central nervous system.

-

3.1 Sedation and Anxiolysis: The principal sedative and anxiety-reducing effects of this compound are mediated through the activation of α2A-adrenoceptors located in the locus coeruleus, a nucleus in the brainstem that is a primary source of noradrenergic innervation to the brain.[5][7][11] By inhibiting the firing of these neurons, this compound reduces ascending noradrenergic transmission, leading to a state of calm and profound sedation.[5]

-

3.2 Analgesia: this compound produces potent, dose-dependent analgesia.[12] This antinociceptive action is mediated by the stimulation of α2-adrenoceptors at both spinal and supraspinal levels.[3][13] In the spinal cord, activation of these receptors in the dorsal horn inhibits the release of nociceptive neurotransmitters from primary afferent terminals and hyperpolarizes second-order neurons, thereby dampening the transmission of pain signals to the brain.[3]

-

3.3 Muscle Relaxation: The muscle relaxant effect that accompanies sedation is due to the inhibition of polysynaptic reflexes within the spinal cord.[3] This occurs via the activation of α2-adrenoceptors on interneurons, which reduces motor neuron excitability.[3]

Systemic Pharmacodynamics

This compound's effects extend beyond the CNS, leading to significant and predictable changes in other organ systems.

Cardiovascular System

The cardiovascular effects are pronounced and biphasic.[14][15]

-

Initial Hypertension: Immediately following intravenous administration, a transient period of hypertension occurs.[14][15] This is caused by the stimulation of peripheral postsynaptic α2B-adrenoceptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.[5][16]

-

Bradycardia and Hypotension: The initial hypertensive phase is followed by a more sustained period of hypotension and profound, dose-related bradycardia (decreased heart rate).[14][17] The hypotension results from the central sympatholytic effect, which decreases sympathetic outflow from the CNS.[7] The bradycardia is a result of both this central effect and a baroreceptor-mediated reflex response to the initial hypertension.

-

Decreased Cardiac Output: Due to the significant reduction in heart rate and an increase in afterload (from vasoconstriction), cardiac output and cardiac index are markedly decreased, often to around 50% of baseline values.[14][16][18]

-

Arrhythmias: First and second-degree atrioventricular (A-V) blocks are common findings, particularly with higher doses.[14][15]

Respiratory System

This compound causes a dose-related decrease in respiratory rate (bradypnoea).[17] While generally well-tolerated in healthy animals, higher doses can lead to a decrease in the partial pressure of arterial oxygen (PaO2), though significant changes in arterial carbon dioxide (PaCO2) are less common.[14]

Other Systemic Effects

-

Thermoregulation: The effects on body temperature are complex and dose-dependent.[4][17] Low doses tend to cause hypothermia, whereas higher doses may produce an initial hyperthermia followed by hypothermia.[4][17]

-

Ocular Effects: Mydriasis (pupil dilation) is a consistent finding.[4][17]

-

Endocrine Effects: this compound inhibits insulin (B600854) release, which can lead to transient hyperglycemia.[2]

-

Gastrointestinal Effects: Motility of the gastrointestinal tract is decreased.

-

Renal Effects: An antidiuretic action has been reported.[1]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in numerous studies. The tables below summarize key data for receptor affinity, potency, and in vivo physiological effects.

Table 1: Receptor Binding Affinities and Potency

| Parameter | Value | Species/System | Comparison | Reference |

|---|---|---|---|---|

| α2-Adrenoceptor Affinity | ~100x higher than xylazine | N/A | This compound vs. Xylazine | [9] |

| α2/α1 Selectivity Ratio | 1620:1 (Methis compound) | N/A | Methis compound vs. Xylazine (160:1) | [5] |

| pD2 Value | 8.8 | Mouse Vas Deferens | Clonidine: 8.7, Xylazine: 7.5 |[8] |

Table 2: Dose-Response Data for Analgesia and Sedation

| Parameter | Value | Species/Test | Administration Route | Reference |

|---|---|---|---|---|

| ED50 (Analgesia) | 0.06 mg/kg | Mouse (Acetic Acid Writhing) | Intraperitoneal (i.p.) | [12] |

| ED50 (Analgesia) | 0.2 mg/kg | Rat (Tail Flick) | Intraperitoneal (i.p.) | [12] |

| IC50 (Sedation/HR) | ~4x higher than Med/Dex | Horse (Head Height/Heart Rate) | Intravenous (i.v.) |[19] |

Table 3: Cardiovascular Effects of Intravenous this compound in Horses

| Dose (µg/kg) | Effect on Cardiac Index (CI) | Duration of Effect on CI | Blood Pressure Response | Reference |

|---|---|---|---|---|

| 10 | Decreased | N/A | Initial hypertension, then hypotension | [14][18] |

| 20 | Decrease to ~50% of baseline | ~20 minutes | Prolonged hypertension | [14][16] |

| 40 | Decrease to ~50% of baseline | ~50 minutes | Prolonged hypertension |[14][16] |

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a variety of standardized experimental models and techniques.

Protocol: In Vivo Assessment of Antinociception (Rodent Model)

-

Objective: To determine the dose-dependent analgesic effect of this compound.

-

Animals: Male albino mice or Sprague-Dawley rats.[12]

-

Methodology:

-

Acetic Acid-Induced Writhing Test (Mice): Animals are pre-treated with this compound (e.g., 0.01-1.0 mg/kg i.p.) or vehicle. After a set time (e.g., 30 minutes), a dilute solution of acetic acid is administered intraperitoneally. The number of "writhes" (a characteristic stretching response) is counted for a defined period (e.g., 10 minutes). A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.[12]

-

Tail Flick Test (Rats): The distal portion of the rat's tail is exposed to a radiant heat source. The latency to flick the tail away from the heat is measured. An increase in the tail-flick latency after drug administration indicates analgesia. A cut-off time is used to prevent tissue damage.[12]

-

-

Data Analysis: ED50 values (the dose required to produce a 50% maximal effect) are calculated from the dose-response curves.[12]

Protocol: In Vivo Assessment of Cardiovascular Effects (Equine Model)

-

Objective: To characterize the hemodynamic changes induced by this compound.

-

Animals: Healthy, conscious adult horses or ponies, often chronically instrumented for precise measurements.[14][15]

-

Methodology:

-

Instrumentation: Animals may be surgically instrumented with a micromanometer in the left ventricle (for dP/dt), arterial and venous catheters for blood pressure monitoring and blood sampling, and a thermodilution catheter for cardiac output measurement.[15]

-

Procedure: After a baseline recording period, this compound is administered intravenously at various doses (e.g., 10, 20, 40 µg/kg).[14]

-

Measurements: Heart rate, systemic arterial blood pressure (systolic, diastolic, mean), cardiac output/index, stroke volume, and respiratory rate are continuously monitored for several hours post-injection.[14][15] Arterial blood gas analysis may also be performed.[14]

-

-

Data Analysis: Time-course data for each parameter are plotted and analyzed to determine the onset, magnitude, and duration of effects for each dose.

Protocol: In Vitro Receptor Binding Assay

-

Objective: To determine the affinity and selectivity of this compound for α2-adrenoceptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cell lines that selectively express a single α2-adrenoceptor subtype (e.g., HT29 cells for α2A).[9]

-

Inhibition Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled α2-antagonist (e.g., [3H]-MK-912) and varying concentrations of unlabeled this compound.[9]

-

Separation and Counting: After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to represent the affinity of this compound for the receptor subtype.

Conclusion

The pharmacodynamics of this compound are characterized by its potent and selective agonism at α2-adrenergic receptors. This mechanism translates into reliable, dose-dependent sedation, analgesia, and muscle relaxation. However, these centrally mediated therapeutic effects are invariably accompanied by significant systemic effects, most notably on the cardiovascular system, which require careful consideration. The quantitative data and experimental protocols outlined in this guide highlight the predictable nature of this compound's action. For researchers and drug development professionals, a thorough understanding of these pharmacodynamic principles is essential for optimizing clinical use and for guiding the design of future generations of α2-adrenergic agonists with enhanced safety and efficacy profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. madbarn.com [madbarn.com]

- 3. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of this compound and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classics in Chemical Neuroscience: Methis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Dexmethis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Mechanisms of Dexmethis compound in Neuropathic Pain [frontiersin.org]

- 12. Antinociceptive activity and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vettimes.com [vettimes.com]

- 14. Cardiovascular effects of methis compound, this compound and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiovascular effects of this compound, a new alpha 2-adrenoceptor agonist, in the conscious pony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dose-related effects of this compound on autonomic responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiovascular Effects of Methis compound, this compound and Xylazine in Horses [jstage.jst.go.jp]

- 19. Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of this compound, methis compound, and dexmethis compound in the horse: a population analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular and Cellular Mechanisms of Detomidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detomidine is a potent and selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Its profound physiological effects stem from its specific interactions at the molecular and cellular level, primarily through the modulation of alpha-2 adrenoceptors. This technical guide provides a comprehensive overview of the core molecular and cellular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.

Receptor Binding Profile

This compound's primary molecular target is the alpha-2 adrenoceptor, a class of G protein-coupled receptors (GPCRs). It exhibits a high affinity and selectivity for alpha-2 receptors over alpha-1 adrenoceptors, which contributes to its specific pharmacological profile.[1][2] At higher concentrations, however, some interaction with alpha-1 adrenoceptors can occur.[3]

Quantitative Receptor Binding Data

The binding affinity of this compound for different adrenoceptor subtypes is crucial for understanding its potency and selectivity. This data is typically determined through radioligand binding assays.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2-Adrenoceptor | [3H]-Clonidine | Rat brain membranes | 1.62 | [3] |

| α1-Adrenoceptor | [3H]-Prazosin | Rat brain membranes | - | [3] |

| α2A-Adrenoceptor | [3H]-MK-912 | HT29 cells | ~100-fold higher affinity than xylazine (B1663881) | [4][5] |

| α2B-Adrenoceptor | [3H]-MK-912 | Neonatal rat lung | ~100-fold higher affinity than xylazine | [4][5] |

| α2C-Adrenoceptor | [3H]-MK-912 | OK cells | ~100-fold higher affinity than xylazine | [4][5] |

| α2D-Adrenoceptor | [3H]-MK-912 | PC12 cells (transfected) | ~100-fold higher affinity than xylazine | [4][5] |

Signal Transduction Pathways

Upon binding to presynaptic and postsynaptic alpha-2 adrenoceptors, this compound initiates a cascade of intracellular signaling events mediated by inhibitory G proteins (Gi/o).

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the activated G-protein directly bind to and open GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal.[8][9]

-

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of various neurotransmitters.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Cellular Effects

The molecular interactions of this compound translate into significant effects on cellular function, primarily concerning neuronal excitability and communication.

Modulation of Ion Channel Activity

This compound's influence on ion channels is a cornerstone of its cellular effects.

-

Potassium Channels: By activating GIRK channels, this compound increases potassium conductance, leading to membrane hyperpolarization. This makes neurons less likely to fire action potentials in response to excitatory stimuli.

-

Calcium Channels: The inhibition of presynaptic voltage-gated calcium channels is a critical mechanism for reducing neurotransmitter release.[8][9]

-

Sodium Channels: Studies on the related compound dexmethis compound (B676) have shown an inhibitory effect on voltage-gated sodium channels in trigeminal ganglion neurons, suggesting a potential additional mechanism for reducing neuronal excitability.[10]

Quantitative Data on Ion Channel Modulation

| Ion Channel | Effect | Method | Quantitative Change | Reference |

| GIRK Channels | Activation | Electrophysiology | Increased K+ conductance | - |

| N-type VGCCs | Inhibition | Patch Clamp | Decreased Ca2+ influx | [8][9] |

| P/Q-type VGCCs | Inhibition | Patch Clamp | Decreased Ca2+ influx | [8][9] |

Note: Specific quantitative data on the degree of modulation of ion channels by this compound is limited in the available literature.

Regulation of Neurotransmitter Release

A primary consequence of this compound's cellular actions is the inhibition of neurotransmitter release from presynaptic terminals.

-

Norepinephrine (B1679862): this compound potently inhibits the release of norepinephrine from adrenergic neurons, a key mechanism underlying its sedative and sympatholytic effects.[11] A maximal inhibition of 66% of potassium-evoked tritium (B154650) (representing norepinephrine) release was observed at a this compound concentration of 1 x 10-7 M.[11]

-

Glutamate (B1630785): The related alpha-2 agonist dexmethis compound has been shown to inhibit the release of the excitatory neurotransmitter glutamate.[8][9][12][13]

-

Substance P: Alpha-2 adrenoceptor agonists are known to inhibit the release of substance P, a neuropeptide involved in pain transmission.[14] However, one study using microinjected methis compound (B1201911) did not observe a significant alteration in stimulus-evoked substance P release in the spinal cord of cats.[15]

Quantitative Data on Neurotransmitter Release

| Neurotransmitter | Effect | Method | IC50/Maximal Inhibition | Reference |

| Norepinephrine | Inhibition | Superfusion of brain slices | 66% inhibition at 100 nM | [11] |

| Glutamate | Inhibition (Dexmethis compound) | Synaptosome analysis | Dose-dependent inhibition | [8][9] |

| Substance P | Inhibition | - | Decreased levels | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's molecular and cellular effects.

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) and density (Bmax) of receptors for a given ligand.

Objective: To quantify the binding of this compound to alpha-2 adrenoceptors.

Materials:

-

Tissue homogenate (e.g., rat brain cortex) or cell membranes expressing the receptor of interest.

-

Radioligand (e.g., [3H]-clonidine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of unlabeled this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[16][17][18][19]

Experimental Workflow: Radioligand Binding Assay

Caption: Radioligand binding assay workflow.

cAMP Immunoassay

This assay measures the intracellular concentration of cAMP, a key second messenger in the alpha-2 adrenoceptor signaling pathway.

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cultured cells expressing alpha-2 adrenoceptors.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., HTRF, ELISA).

-

Plate reader.

Protocol:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluence.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Measurement: Read the signal (e.g., fluorescence, absorbance) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the cell lysates and determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.[6][7][20][21]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel currents from a single cell.

Objective: To measure the effect of this compound on specific ion channels (e.g., GIRK, VGCCs).

Materials:

-

Isolated neurons or cultured cells.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

This compound.

Protocol:

-

Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ).

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a desired holding potential.

-

Recording: Apply voltage steps to elicit ion channel currents and record the resulting currents.

-

Drug Application: Perfuse the cell with a solution containing this compound and record the changes in ion channel currents.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel conductance, activation, and inactivation kinetics.[10][22][23][24][25][26][27][28][29]

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal.

Objective: To quantify the effect of this compound on norepinephrine release in a specific brain region.

Materials:

-

Anesthetized or freely moving animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical system (e.g., HPLC with electrochemical detection).

-

This compound.

Protocol:

-

Probe Implantation: Under anesthesia, stereotaxically implant the microdialysis probe into the target brain region (e.g., locus coeruleus).

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for a period of time to establish a stable baseline of neurotransmitter levels.

-

Sample Collection: Collect dialysate samples in timed fractions.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Continued Sampling: Continue to collect dialysate samples to measure the change in neurotransmitter concentration over time.

-

Analysis: Analyze the dialysate samples using HPLC-ECD or a similar sensitive analytical method to quantify the concentration of norepinephrine.

-

Data Analysis: Plot the neurotransmitter concentration over time and calculate the percentage change from baseline following this compound administration.[30][31][32][33][34][35]

Conclusion

This compound exerts its potent sedative and analgesic effects through a well-defined series of molecular and cellular events. Its high affinity and selectivity for alpha-2 adrenoceptors trigger a Gi/o-protein-mediated signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in the release of key neurotransmitters, most notably norepinephrine. The experimental techniques detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting the alpha-2 adrenoceptor system. A deeper understanding of these fundamental mechanisms is paramount for optimizing clinical applications and exploring new therapeutic avenues.

References

- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VASG Alpha-2 Agonists [vasg.org]

- 3. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of this compound, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 5. Affinity of this compound, methis compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Inhibitory effect of glutamate release from rat cerebrocortical nerve terminals by α2 adrenoceptor agonist dexmethis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dexmethis compound Inhibits Voltage-Gated Sodium Channels via α2-Adrenoceptors in Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the release and turnover of noradrenaline in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of Glutamate Release by Dexmethis compound Preserves Dendritic Spines and Alleviates Cognitive Impairment in a Murine Model of Perioperative Neurocognitive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antinociceptive effects of dexmethis compound via spinal substance P and CGRP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lack of effect of microinjection of noradrenaline or methis compound on stimulus-evoked release of substance P in the spinal cord of the cat: a study with antibody microprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. personal.utdallas.edu [personal.utdallas.edu]

- 26. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PKC independent inhibition of voltage gated calcium channels by volatile anesthetics in freshly isolated vascular myocytes from the aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. In vivo microdialysis for sample collection. [bio-protocol.org]

- 31. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 35. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Detomidine's Impact on Cardiovascular Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detomidine, a potent and selective alpha-2 adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Its profound effects on the cardiovascular system, however, necessitate a thorough understanding for safe and effective clinical application and for the development of novel alpha-2 adrenergic agonists. This technical guide provides an in-depth analysis of this compound's impact on cardiovascular physiology, detailing its mechanism of action, dose-dependent effects on key hemodynamic parameters, and the underlying signaling pathways. Experimental protocols from key studies are outlined to provide a practical framework for future research.

Mechanism of Action

This compound exerts its primary pharmacological effects by binding to and activating alpha-2 adrenergic receptors. These receptors are located both centrally in the nervous system and peripherally on vascular smooth muscle. The cardiovascular response to this compound is biphasic and complex, resulting from the interplay between its central and peripheral actions.

-

Peripheral Effects (Initial Phase): Upon intravenous administration, this compound acts on postsynaptic alpha-2 adrenoceptors in vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic vascular resistance.[1][2] This peripheral vasoconstriction is responsible for the initial hypertensive phase observed shortly after drug administration.[3][4][5][6][7]

-

Central Effects (Secondary and Sustained Phase): this compound readily crosses the blood-brain barrier and activates presynaptic alpha-2 adrenoceptors in the central nervous system, particularly in the locus coeruleus.[8] This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the brain.[1] The consequences of this central sympatholytic effect are a decrease in heart rate (bradycardia) and a subsequent decrease in cardiac output.[1][3][9] This centrally mediated effect is also responsible for the subsequent, more prolonged hypotensive phase that can follow the initial hypertension.[8][10][11]

Cardiovascular Effects: Quantitative Data

The cardiovascular effects of this compound are dose-dependent and vary with the route of administration.[1] Intravenous administration typically produces more pronounced and rapid effects compared to intramuscular injection. The following tables summarize the quantitative impact of this compound on key cardiovascular parameters as reported in various studies.

Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Horses

| Dose (µg/kg) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Systemic Vascular Resistance (SVR) | Study |

| 10 | ↓ | Initial ↑, then ↓ | ↓ | ↑ | [12] |

| 10 | ↓ | Not statistically significant change | ↓ | ↑ | [3][4][6] |

| 20 | ↓ | Prolonged ↑ | ↓ to ~50% of baseline for 20 min | ↑ | [3][4][6] |

| 40 | ↓ | Prolonged ↑ | ↓ to ~50% of baseline for 50 min | ↑ | [3][4][6] |

| 10 (IV) | ↓ | Initial ↑, then significant reduction | ↓ | ↑ | [13] |

| 20 (IV) | ↓ | Initial hypertension | Lowest CI observed | ↑ | [13] |

Table 2: Effects of Intramuscular this compound on Cardiovascular Parameters in Horses

| Dose (mg/kg) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Systemic Vascular Resistance (SVR) | Study |

| 0.04 | ↓ | Significantly reduced | ↓ | ↑ | [13] |

Key Observations:

-

Heart Rate: this compound consistently induces a significant decrease in heart rate (bradycardia) across various dosages and species.[3][5][8][13] Atrioventricular blocks are also a common finding.[3][4][5][6]

-

Blood Pressure: The biphasic effect on blood pressure is a hallmark of this compound's cardiovascular profile, with an initial, transient hypertension followed by a more sustained period of normotension or hypotension.[3][4][5][6][7] Higher doses may prolong the initial hypertensive phase.[3][4][6]

-

Cardiac Output: A significant dose-dependent decrease in cardiac output is consistently observed, which can be reduced by up to 50%.[1][3][9] This is a direct consequence of the reduced heart rate and, to a lesser extent, a decrease in stroke volume.[9]

-

Systemic Vascular Resistance: this compound causes a marked increase in systemic vascular resistance, particularly during the initial phase, due to peripheral vasoconstriction.[1][3][13]

Signaling Pathways

The cardiovascular effects of this compound are mediated through a well-defined signaling cascade following its binding to alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).

References

- 1. A review of the physiological effects of α2-agonists related to the clinical use of methis compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VASG Alpha-2 Agonists [vasg.org]

- 3. researchgate.net [researchgate.net]

- 4. Cardiovascular effects of methis compound, this compound and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of this compound, a new alpha 2-adrenoceptor agonist, in the conscious pony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. madbarn.com [madbarn.com]

- 8. Cardiovascular action of this compound, a sedative and analgesic imidazole derivative with alpha-agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular Effects of Methis compound [cliniciansbrief.com]

- 10. Cardiovascular actions of methis compound and their reversal by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular and Respiratory Effects of Methis compound in Dogs and Influence of Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiovascular and respiratory effects of this compound in isoflurane-anaesthetised horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular effects of xylazine and this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Central Nervous System Effects of Detomidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detomidine, a potent and selective α2-adrenergic receptor agonist, exerts significant effects on the central nervous system (CNS), leading to sedation, analgesia, and anxiolysis. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying these effects, intended for researchers, scientists, and drug development professionals. We delve into the pharmacodynamics of this compound, detailing its receptor binding affinity and downstream signaling cascades. Furthermore, this guide presents a compilation of key experimental protocols used to evaluate the CNS effects of this compound in preclinical models, alongside quantitative data summarized for comparative analysis. Visualizations of critical signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound is an imidazole (B134444) derivative widely used in veterinary medicine as a sedative and analgesic agent. Its pharmacological actions are primarily mediated by its high affinity and selectivity for α2-adrenergic receptors within the CNS. Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal activity, leading to the clinically observed effects of sedation and pain relief. Understanding the precise mechanisms of this compound's action is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide aims to provide an in-depth technical resource on the central nervous system effects of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). These receptors are located both presynaptically and postsynaptically throughout the CNS.

-